molecular formula C27H27BrN2 B10922005 4-bromo-3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole

Cat. No.: B10922005
M. Wt: 459.4 g/mol
InChI Key: RTCCNZNRVMYHSX-UHFFFAOYSA-N
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Description

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its complex structure, which includes multiple aromatic rings and a bromine atom. It is of interest in various fields of research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Aromatic substitution: The aromatic rings can be introduced through Friedel-Crafts alkylation or acylation reactions using appropriate aromatic compounds and catalysts such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazole is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C27H27BrN2

Molecular Weight

459.4 g/mol

IUPAC Name

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C27H27BrN2/c1-17-6-10-22(11-7-17)16-30-27(24-13-9-19(3)21(5)15-24)25(28)26(29-30)23-12-8-18(2)20(4)14-23/h6-15H,16H2,1-5H3

InChI Key

RTCCNZNRVMYHSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC(=C(C=C3)C)C)Br)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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